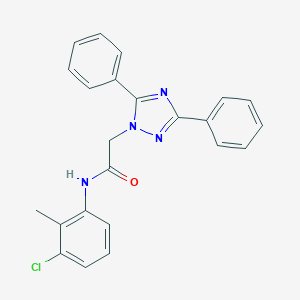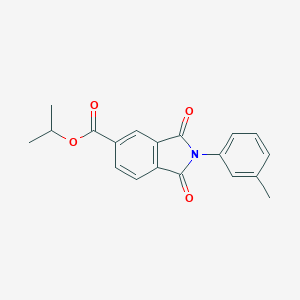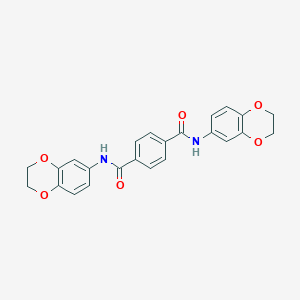![molecular formula C19H18Cl4N2O2 B515359 2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide](/img/structure/B515359.png)
2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide is a chemical compound known for its unique structure and properties It is part of the benzamide family, which is characterized by the presence of a benzoyl group attached to an amide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures around 60°C . The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The crude product is often subjected to further purification steps, such as recrystallization or chromatography, to meet industrial standards.
化学反应分析
Types of Reactions
2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields the corresponding carboxylic acid and amine.
科学研究应用
2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2,4-dichloro-N-(3-((2,4-dichlorobenzoyl)amino)phenyl)benzamide
- 2,4-dichloro-N-(4-((2,4-dichlorobenzoyl)amino)-3-nitrophenyl)benzamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
Uniqueness
2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide is unique due to its specific structural features, such as the presence of multiple chlorine atoms and the dimethylpropyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C19H18Cl4N2O2 |
|---|---|
分子量 |
448.2g/mol |
IUPAC 名称 |
2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide |
InChI |
InChI=1S/C19H18Cl4N2O2/c1-19(2,9-24-17(26)13-5-3-11(20)7-15(13)22)10-25-18(27)14-6-4-12(21)8-16(14)23/h3-8H,9-10H2,1-2H3,(H,24,26)(H,25,27) |
InChI 键 |
ZVYVVBLREJQDPL-UHFFFAOYSA-N |
SMILES |
CC(C)(CNC(=O)C1=C(C=C(C=C1)Cl)Cl)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CC(C)(CNC(=O)C1=C(C=C(C=C1)Cl)Cl)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-methyl-3-oxo-N,5-diphenyl-2-(3-phenyl-2-propenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B515276.png)
![N-[(Z)-1-{[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B515277.png)
![2-({5-[(2,6-dimethylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B515278.png)
![N-(3-chlorophenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B515279.png)

![methyl (4Z)-1-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B515284.png)
![3-(9-{2-[(3-fluorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)propanoic acid](/img/structure/B515291.png)
![(5Z)-2-(4-methoxyanilino)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B515292.png)
![N-(2-chlorobenzyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B515295.png)
![2-(2-isopropyl-5-methylphenoxy)-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide](/img/structure/B515296.png)
![1,3,5,8,8-pentamethyl-4,5,6,7,7a,8-hexahydro-3bH-indeno[1,2-c]thiophene](/img/structure/B515297.png)

![4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-3-propan-2-yl-1,3-diazinan-5-ylidene]methylamino]benzenesulfonamide](/img/structure/B515301.png)

